molecular formula C21H26N4O4 B5513267 3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione

3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No. B5513267
M. Wt: 398.5 g/mol
InChI Key: RXKSQGXUUJRIEH-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their diverse biological activities and complex molecular architecture, which includes imidazolidine-2,4-dione derivatives and spiro compounds. These compounds have been studied for their pharmacological potentials and chemical properties, offering a rich area for scientific exploration.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives often involves regio-controlled nucleophilic attacks and one-pot synthesis techniques, yielding various analogs with high optical purity (Brouillette et al., 2009). Additionally, methods for synthesizing spiro compounds include a three-step synthesis approach that is fast, cost-effective, and yields high purity products (Pardali et al., 2021).

Molecular Structure Analysis

X-ray diffraction studies have been instrumental in determining the crystal and molecular structure of related compounds, revealing their conformation, hydrogen bonding patterns, and spatial arrangements (Manjunath et al., 2011). These analyses provide insights into the stability and reactivity of the compounds.

Chemical Reactions and Properties

Research into the chemical reactions of imidazolidine-2,4-dione derivatives has shown that they can undergo various transformations, including rearrangements and reactions with nucleophilic reagents, leading to novel functionalized compounds (Metwally et al., 2011). These reactions are key for expanding the chemical diversity and potential applications of these molecules.

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as solubility, melting points, and crystallinity, can be influenced by their molecular structure. The planarity of the hydantoin ring and the conformation of the spiro moiety play significant roles in determining these properties, as seen in the structure-property relationships studied for anticonvulsant agents (Lazic et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of imidazolidine-2,4-dione derivatives and related spiro compounds are closely related to their molecular structure. Studies have shown that the presence of certain functional groups and the overall molecular architecture can significantly affect these properties, leading to a wide range of biological activities (Reddy et al., 2010).

Scientific Research Applications

While no direct matches were found, research on related compounds, particularly those involving imidazolidine derivatives and benzyl groups, often explores areas such as:

Pharmacological Activity

Studies on related compounds typically focus on their pharmacological potential, including their use as sedatives, anesthetics, or in cardiovascular therapy due to their interactions with the central nervous system or specific receptors. For instance, midazolam, a benzodiazepine with an imidazole ring, is widely researched for its cardiac and vascular effects during anesthesia in medical procedures, highlighting the hemodynamic benefits of such compounds (Schleussner et al., 1981).

Toxicological Studies

Certain derivatives are studied for their toxicological profiles, including insecticides like imidacloprid, indicating the broader chemical family's relevance in both pharmacology and toxicology. This can offer insights into safety and environmental impact considerations for chemical compounds (Shadnia & Moghaddam, 2008).

Antimicrobial and Antifungal Applications

Research into imidazoline and oxazolidinone derivatives often includes their potential as antibacterial or antifungal agents. For example, linezolid is an oxazolidinone that has been extensively studied for its effectiveness against Gram-positive bacteria, showcasing the broader category's utility in developing new antimicrobials (Stalker & Jungbluth, 2003).

Chemical Safety and Environmental Impact

Investigations into the safety profiles and environmental impact of chemical compounds, including those related to occupational exposure or potential therapeutic use, are also common. These studies can provide crucial data on the tolerability, adverse effects, and safe handling of such chemicals (Zober et al., 1995).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Indole derivatives bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks. The safety data sheet (SDS) provides information on the potential hazards of a compound .

Future Directions

The future directions in the study of a compound often involve exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. Indole derivatives, for example, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-17-6-7-21(15-24(17)13-16-4-2-1-3-5-16)8-10-23(11-9-21)19(28)14-25-18(27)12-22-20(25)29/h1-5H,6-15H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKSQGXUUJRIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CN3C(=O)CNC3=O)CN(C1=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione

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